molecular formula C22H21NO2 B7793537 2-(Dibenzylamino)-2-phenylacetic acid

2-(Dibenzylamino)-2-phenylacetic acid

Cat. No.: B7793537
M. Wt: 331.4 g/mol
InChI Key: QCVGMYQQPIOOMI-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)-2-phenylacetic acid is an organic compound that features a dibenzylamino group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzylamino)-2-phenylacetic acid typically involves the reaction of benzylamine with phenylacetic acid derivatives. One common method includes the use of N,N-dibenzyl-L-phenylalaninal as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzylamino)-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-(Dibenzylamino)-2-phenylacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Dibenzylamino)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The molecular pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Dibenzylamino)-2-phenylacetic acid include:

  • N,N-Dibenzylglycine
  • N,N-Dibenzylalanine
  • N,N-Dibenzylphenylalanine

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and interaction profiles. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(dibenzylamino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c24-22(25)21(20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVGMYQQPIOOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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